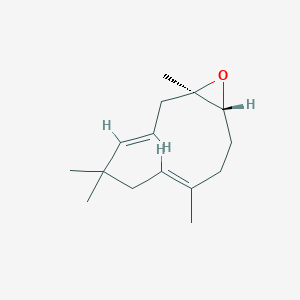

Humulene epoxide II

Description

Properties

IUPAC Name |

(1R,3E,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O/c1-12-6-7-13-15(4,16-13)10-5-9-14(2,3)11-8-12/h5,8-9,13H,6-7,10-11H2,1-4H3/b9-5+,12-8+/t13-,15-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGAEXCCAPTGLB-UOAUIWSESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C=CCC2(C(O2)CC1)C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC(/C=C/C[C@@]2([C@H](O2)CC1)C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313865 | |

| Record name | (-)-Humulene epoxide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19888-34-7 | |

| Record name | (-)-Humulene epoxide II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19888-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Humulene epoxide II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | humulene epoxide ii (-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical and physical properties of Humulene epoxide II?

Introduction: Humulene (B1216466) epoxide II is an oxygenated sesquiterpene derived from α-humulene, a common compound found in the essential oils of plants such as hops (Humulus lupulus) and Zingiber officinale (ginger). As a naturally occurring epoxide, it contributes to the aromatic profile of various plants and is of interest to the flavor, fragrance, and brewing industries.[1] Furthermore, emerging research into its biological activities, including potential anti-inflammatory and cytotoxic effects, has positioned Humulene epoxide II as a compound of interest for pharmacological and drug development studies.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, experimental protocols, and known biological activities to support ongoing research efforts.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its identification, handling, and application in experimental settings.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O | [1][3] |

| Molecular Weight | 220.35 g/mol | [1][3] |

| IUPAC Name | (1R,3E,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene | [1] |

| CAS Number | 19888-34-7 | [1] |

| Synonyms | Humulene 6,7-epoxide, Humulene II epoxide, (-)-Humulene epoxide II | [3] |

| Exact Mass | 220.182715385 Da | [1] |

Table 2: Physical and Chemical Constants

| Property | Value | Conditions | Source |

| Physical Appearance | Colorless to pale yellow clear liquid/oil | Ambient | [2][4] |

| Boiling Point | 285.0 - 286.0 °C | at 760.00 mm Hg | [3] |

| Melting Point | 168 - 169.5 °C | [2] | |

| Density (Predicted) | 0.907 ± 0.06 g/cm³ | [2] | |

| Water Solubility | 0.62 mg/L (estimated) | at 25 °C | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone, alcohol | [4][5] | |

| logP (o/w) | 3.8 - 4.514 (estimated) | [1][3] | |

| Flash Point | 123.33 °C (254.00 °F) | TCC | [4] |

Spectral Data

Detailed spectral data are crucial for the unambiguous identification and structural elucidation of this compound.

Table 3: ¹³C-NMR Spectral Data

(Solvent: C₆D₆, Frequency: 176 MHz)

| Carbon Atom | Chemical Shift (δ, ppm) | Source |

| 1 | 40.59 | [6] |

| 2 | 125.76 | [1] |

| 3 | 132.01 | [1] |

| 4 | 41.52 | [1] |

| 5 | 23.36 | [1] |

| 6 | 61.23 | [1] |

| 7 | 62.51 | [1] |

| 8 | 43.02 | [1] |

| 9 | 122.94 | [1] |

| 10 | 142.64 | [1] |

| 11 | 36.47 | [1] |

| 12 | 29.06 | [1] |

| 13 | 25.83 | [1] |

| 14 | 17.49 | [1] |

| 15 | 15.06 | [1] |

Table 4: ¹H-NMR Spectral Data

(Solvent: C₆D₆, Frequency: 700 MHz)

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Source |

| 1β | 1.87 | dd, J = 13.6, 9.0 | [6] |

| 1α | 1.77 | br dd, J = 13.7, 5.9 | [6] |

| 2 | 5.37 | ddd, J = 15.9, 9.0, 5.9 | [1] |

| 3 | 5.24 | d, J = 15.8 | [1] |

| 6 | 2.39 | dd, J = 10.5, 5.4 | [1] |

| 8 | 2.47 / 1.69 | dd, J = 12.5, 5.4 / dd, J = 12.5, 10.5 | [1] |

| 9 | 5.12 | ddd, J = 15.9, 10.1, 5.3 | [1] |

| 10 | 4.96 | d, J = 16.0 | [1] |

| 12 | 0.98 | s | [1] |

| 13 | 1.01 | s | [1] |

| 14 | 1.13 | br s | [1] |

| 15 | 1.34 | br s | [1] |

Table 5: Mass Spectrometry (MS) and Infrared (IR) Spectroscopy Data

| Technique | Key Data Points | Source |

| Mass Spectrometry (GC-MS, EI) | Molecular Ion (M⁺): m/z 220Base Peak: m/z 109Other Prominent Fragments: m/z 67, 96 | [1] |

| Infrared (IR) Spectroscopy | Epoxide C-O Stretch: ~1250-1200 cm⁻¹Alkene C-H Stretch: 3100-3000 cm⁻¹Aliphatic C-H Stretch: < 3000 cm⁻¹ | [1][7] |

Experimental Protocols

This section details generalized methodologies for the synthesis, purification, and analysis of this compound, derived from standard organic chemistry practices.

Synthesis: Epoxidation of α-Humulene

The most common method for synthesizing this compound is through the epoxidation of its precursor, α-humulene, using a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA).[8] This reaction is stereospecific, with the epoxide forming on the same face of the double bond.[8]

Protocol:

-

Dissolution: Dissolve α-humulene in a suitable aprotic solvent, such as dichloromethane (CH₂Cl₂), in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution in an ice-water bath to 0 °C to control the exothermic reaction.

-

Reagent Addition: Slowly add a solution of m-CPBA (typically 1.0-1.2 equivalents) in dichloromethane to the stirred α-humulene solution. The rate of addition should be controlled to maintain the temperature below 5 °C.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), observing the consumption of the α-humulene spot and the appearance of new, more polar spots corresponding to the epoxide isomers.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (B76179) (Na₂SO₃) to neutralize the acidic byproduct (m-chlorobenzoic acid) and destroy excess peroxyacid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2-3 times). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with brine, then dry it over an anhydrous salt such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which will be a mixture of humulene epoxide isomers.

Purification: Flash Column Chromatography

The crude product from the synthesis contains a mixture of epoxide isomers (I, II, and III). These can be separated using flash column chromatography on silica (B1680970) gel.[9][10]

Protocol:

-

Column Packing: Prepare a glass column with a slurry of silica gel 60 in a non-polar solvent system (e.g., n-hexane or petroleum ether).[10]

-

Sample Loading: Dissolve the crude epoxide mixture in a minimal amount of the chromatography solvent and load it onto the top of the silica gel bed.

-

Elution: Elute the column with a solvent system of increasing polarity. A typical gradient might start with 100% n-hexane and gradually increase the proportion of a more polar solvent like ethyl acetate or diethyl ether.[9]

-

Fraction Collection: Collect the eluate in sequential fractions using test tubes.

-

Purity Analysis: Analyze the collected fractions by TLC to identify those containing pure this compound. Fractions with similar TLC profiles are combined.

-

Solvent Evaporation: Remove the solvent from the combined, pure fractions under reduced pressure to obtain purified this compound as an oil.[9]

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of sesquiterpenes and their derivatives in complex mixtures like essential oils.

Protocol:

-

Sample Preparation: Dilute the purified compound or essential oil sample in a volatile solvent (e.g., methanol (B129727) or dichloromethane) to an appropriate concentration (e.g., 1:15 v/v).[11]

-

GC System: Utilize a gas chromatograph equipped with a capillary column suitable for terpene analysis, such as a DB-5MS or CP-Wax 52 CB (e.g., 30-60 m length, 0.25 mm i.d., 0.25 µm film thickness).[2][11][12][13]

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet, typically set to a temperature of 230-260 °C in splitless or split mode.[2][11]

-

Oven Program: Employ a temperature program to separate the components. A typical program might start at 45-70 °C, hold for a few minutes, then ramp up at a rate of 2-10 °C/min to a final temperature of 230-250 °C.[2][11]

-

MS Detection: Couple the GC to a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV. Set the detector to scan a mass range of m/z 40–380.[2][11]

-

Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard or by matching its mass spectrum with established libraries (e.g., NIST).[11]

Biological Activity and Signaling Pathways

While the parent compound, α-humulene, has been studied for its anti-inflammatory and anti-cancer properties, research specifically detailing the molecular mechanisms and signaling pathways of this compound is limited.[14][15]

Cytotoxic Activity: this compound has been identified as a cytotoxic agent against several human cancer cell lines, including A549 (lung carcinoma), PC-3 (prostate cancer), and K562 (chronic myelogenous leukemia).[5] However, the specific signaling pathways through which it induces cell death in these lines have not yet been fully elucidated in the available literature.

Research Outlook: The known anti-inflammatory mechanisms of α-humulene involve the inhibition of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β), and modulation of the NF-κB signaling pathway.[9] Given the structural similarity, it is plausible that this compound may interact with similar inflammatory pathways. Future research should focus on investigating whether this compound modulates these or other key signaling cascades, such as the PI3K/Akt or MAPK pathways, which are often implicated in both inflammation and cancer progression.[16] Such studies are critical to understanding its therapeutic potential.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.

Caption: Workflow for this compound preparation and analysis.

References

- 1. Buy this compound | 19888-34-7 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C15H24O | CID 23274265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. dspace.stir.ac.uk [dspace.stir.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. longdom.org [longdom.org]

- 12. media.neliti.com [media.neliti.com]

- 13. spectrabase.com [spectrabase.com]

- 14. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. youtube.com [youtube.com]

A Technical Guide to the Natural Sources, Isolation, and Analysis of Humulene Epoxide II

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of humulene (B1216466) epoxide II, a sesquiterpenoid of significant interest in natural product chemistry and pharmacology. It details its natural occurrences in various plant essential oils, outlines methodologies for its extraction and isolation, and presents its known biological activities relevant to drug discovery and development.

Natural Sources of Humulene Epoxide II

This compound is a naturally occurring oxygenated sesquiterpene found in the essential oils of a diverse range of plant species. It is formed through the oxidation of its precursor, α-humulene. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant utilized, geographical location, and harvesting time. Key botanical sources are detailed below.

Table 1: Quantitative Presence of this compound in Various Plant Essential Oils

| Plant Species | Plant Part | Percentage of this compound in Essential Oil | Reference |

|---|---|---|---|

| Zanthoxylum dissitum | Roots | 29.4% | [1][2] |

| Senecio nudicaulis | Whole Plant | 21.25% | [2] |

| Piper penangense | Leaves | 31.9% | [3] |

| Anthocleista djalonensis | Leaves | 12.7% | [] |

| Tetraclinis articulata | Trunk Bark | 2.6% - 7.2% | [5] |

| Nepeta betonicifolia | Aerial Parts | 4.70% | [6] |

| Salvia spp. | Aerial Parts | 0.5% - 1.4% | [7] |

| Humulus lupulus (Hops) | Cones | Varies; a major oxygenated sesquiterpene | [8][9] |

| Cordia verbenacea | Leaves | Present; a known anti-inflammatory constituent | [6][10] |

| Zingiber striolatum | Flowers, Leaves, Stems | Identified as a component | [11] |

| Zingiber officinale (Ginger) | Rhizomes | Identified as a source |[1] |

Isolation and Purification of this compound

The isolation of this compound from its natural matrix involves a multi-step process that begins with the extraction of the crude essential oil, followed by chromatographic fractionation and purification.

Extraction of Crude Essential Oil

The initial step is the extraction of volatile compounds from the plant material. The choice of method is critical as it can influence the yield and chemical profile of the resulting essential oil.

-

Steam Distillation/Hydrodistillation : These are the most common methods for extracting essential oils.[12][13][14] They involve passing steam through the plant material to vaporize the volatile compounds, which are then condensed and collected. Steam distillation of Tetraclinis articulata trunk bark, for example, yields the essential oil containing this compound.[5]

-

Solvent Extraction : This method uses organic solvents like hexane (B92381) or ethanol (B145695) to dissolve the essential oils from the plant matrix.[15] Techniques such as maceration or Soxhlet extraction are employed.[15][16] This method can be advantageous for compounds that are sensitive to the high temperatures used in distillation.

-

Supercritical Fluid Extraction (SFE) : Using supercritical CO₂, this technique offers a green alternative that avoids organic solvents and high temperatures, often resulting in a high-quality extract that is representative of the plant's natural profile.[12][17]

Fractionation and Isolation

Once the crude essential oil is obtained, chromatographic techniques are employed to separate this compound from the complex mixture of other terpenoids and phytochemicals.

-

Column Chromatography (CC) : This is the principal method for fractionation. The crude oil is loaded onto a stationary phase (e.g., silica (B1680970) gel) and eluted with a solvent system of increasing polarity. Fractions are collected sequentially and analyzed. For sesquiterpenoids, a common mobile phase starts with a non-polar solvent like n-hexane, with polarity gradually increased by adding ethyl acetate (B1210297).[5]

-

Thin-Layer Chromatography (TLC) : TLC is used to monitor the separation process from column chromatography and to identify fractions containing the target compound by comparing their retention factor (Rf) to that of a standard.

-

High-Performance Liquid Chromatography (HPLC) : For final purification or quantification, preparative or analytical HPLC can be used. A validated HPLC method for related sesquiterpenes in Cordia verbenacea utilized a C18 column with a mobile phase of acetonitrile (B52724) and water.[18][19]

Experimental Protocols

Protocol 1: Steam Distillation for Essential Oil Extraction

-

Preparation : Weigh approximately 500 g of dried and ground plant material (e.g., Zanthoxylum dissitum roots).

-

Apparatus Setup : Place the plant material into a still pot of a Clevenger-type apparatus and add distilled water until the material is fully submerged.

-

Distillation : Heat the still pot to boiling. The steam will pass through the plant material, carrying the volatile essential oils.

-

Condensation : The steam-oil mixture travels to a condenser, where it cools and liquefies.

-

Collection : The condensate drips into a separator (eudiometer tube), where the less dense essential oil naturally separates, forming a layer on top of the hydrosol (aqueous layer).

-

Isolation : Carefully collect the oil layer. Dry the collected oil over anhydrous sodium sulfate (B86663) to remove residual water.

-

Storage : Store the final essential oil in a sealed, dark glass vial at 4°C.

Protocol 2: Isolation by Silica Gel Column Chromatography

-

Column Packing : Prepare a glass column packed with silica gel 60 (70-230 mesh) using n-hexane as the slurry solvent.

-

Sample Loading : Dissolve 5 g of the crude essential oil in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

-

Elution : Begin elution with 100% n-hexane. Gradually increase the solvent polarity by adding increasing percentages of ethyl acetate (e.g., 99:1, 98:2, 95:5, 90:10 v/v n-hexane:ethyl acetate).

-

Fraction Collection : Collect fractions of 15-20 mL in numbered vials.

-

Monitoring : Analyze each fraction, or pooled groups of fractions, by TLC using a suitable solvent system (e.g., n-hexane:ethyl acetate 9:1) and visualize under UV light or with a staining agent (e.g., vanillin-sulfuric acid).

-

Pooling and Concentration : Combine the fractions that show a pure spot corresponding to this compound. Remove the solvent using a rotary evaporator under reduced pressure to yield the isolated compound.

Protocol 3: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Dilute the isolated compound or essential oil fraction in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

-

GC Conditions : Inject 1 µL of the sample into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Temperature Program : Use a programmed temperature gradient, for example: initial temperature of 60°C for 5 min, ramp up to 240°C at a rate of 3°C/min, and hold at 240°C for 10 min. Use Helium as the carrier gas.

-

MS Conditions : Set the mass spectrometer to scan in the range of 40-500 m/z in electron impact (EI) mode at 70 eV.

-

Identification : Identify this compound by comparing its mass spectrum and retention index with data from established libraries (e.g., NIST, Wiley) and literature values.[20][21] The mass spectrum characteristically shows a molecular ion peak at m/z 220 and a base peak at m/z 109.[8]

Table 2: Spectroscopic Data for Identification of this compound

| Spectroscopic Technique | Key Data Points | Reference |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Ion [M]⁺: m/z 220 Base Peak: m/z 109 | [8] |

| ¹³C NMR (in C₆D₆) | Epoxide Carbons (C6, C7): δ 61.23, 62.51 ppm Vinyl Carbons (C2, C3): δ 125.76, 132.01 ppm Vinyl Carbons (C9, C10): δ 122.94, 142.64 ppm | [8] |

| ¹H NMR (in C₆D₆) | Epoxide Proton (H6): δ 2.39 ppm (dd, J = 10.1, 3.6 Hz) Vinyl Proton (H2): δ 4.88 ppm (m) Vinyl Proton (H9): δ 5.12 ppm (ddd) |[8] |

Biological Activity and Relevance to Drug Development

This compound has demonstrated a range of biological activities that make it a compound of interest for therapeutic applications. Its potential to modulate inflammatory pathways and exert cytotoxic effects is particularly relevant for drug development professionals.

-

Anti-inflammatory and Analgesic Properties : Research has shown that related sesquiterpenes from Cordia verbenacea, α-humulene and trans-caryophyllene, possess significant anti-inflammatory effects.[10] They have been shown to reduce the production of key inflammatory mediators like prostaglandin (B15479496) E₂ (PGE₂), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[10] this compound, as a major derivative, is studied for similar inflammation-modulating properties.[]

-

Cytotoxic and Anticancer Activity : this compound has shown cytotoxic effects against several human cancer cell lines, including A549 (lung), PC-3 (prostate), and K562 (leukemia).[11] The essential oil of Tetraclinis articulata, rich in oxygenated sesquiterpenes including this compound, displayed cytotoxic activity against human colorectal carcinoma (SW620) and mammary carcinoma (MDA-MB-231) cell lines.[5]

-

Antimalarial and Insecticidal Activity : The compound has also been reported to possess antimalarial and insecticidal properties, broadening its potential therapeutic scope.[1][2]

References

- 1. This compound | CAS:19888-34-7 | Sesquiterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound | CAS:19888-34-7 | Manufacturer ChemFaces [chemfaces.com]

- 3. journal.unisza.edu.my [journal.unisza.edu.my]

- 5. Chemical Composition and Cytotoxic Activity of the Fractionated Trunk Bark Essential Oil from Tetraclinis articulata (Vahl) Mast. Growing in Tunisia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. humulene oxide II, 19888-34-7 [thegoodscentscompany.com]

- 7. Chemometric Analysis Evidencing the Variability in the Composition of Essential Oils in 10 Salvia Species from Different Taxonomic Sections or Phylogenetic Clades - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy this compound | 19888-34-7 [smolecule.com]

- 9. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 10. Anti-inflammatory effects of compounds alpha-humulene and (-)-trans-caryophyllene isolated from the essential oil of Cordia verbenacea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. iscientific.org [iscientific.org]

- 13. The Clinical Translation of α -humulene – A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Research Progress on Extraction, Separation, and Purification Methods of Plant Essential Oils | MDPI [mdpi.com]

- 15. benchchem.com [benchchem.com]

- 16. 2-Methyloxolane as a Bio-Based Solvent for Green Extraction of Aromas from Hops (Humulus lupulus L.) [mdpi.com]

- 17. Chemical composition and antibacterial activity of Cordia verbenacea extracts obtained by different methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. This compound [webbook.nist.gov]

- 21. This compound [webbook.nist.gov]

The Biosynthesis of Humulene Epoxides in Plants: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humulene (B1216466), a volatile sesquiterpenoid, is a prominent constituent of the essential oils of numerous medicinal and aromatic plants, including Salvia officinalis (sage) and Zingiber zerumbet (shampoo ginger). Its oxygenated derivatives, particularly humulene epoxides, have garnered significant interest due to their diverse biological activities, which include anti-inflammatory, anti-cancer, and antimicrobial properties. Understanding the biosynthetic pathway of these valuable compounds in plants is crucial for their targeted production through metabolic engineering and for the development of novel therapeutics. This technical guide provides an in-depth overview of the current knowledge on the biosynthesis of humulene epoxides in plants, detailing the enzymatic steps from the universal precursor, farnesyl pyrophosphate (FPP), to the final epoxide products. The guide also outlines key experimental protocols for the characterization of the involved enzymes and presents a logical workflow for the identification of yet-unidentified enzymes in this pathway.

Core Biosynthesis Pathway: From Farnesyl Pyrophosphate to Humulene

The biosynthesis of humulene is initiated from farnesyl pyrophosphate (FPP), a central intermediate in the isoprenoid pathway. The key enzyme responsible for the cyclization of FPP to α-humulene is humulene synthase , a member of the terpene synthase (TPS) family.[1]

The overall reaction is as follows:

(2E,6E)-Farnesyl pyrophosphate

Humulene SynthaseThis enzymatic step represents a critical branch point in sesquiterpenoid metabolism, diverting FPP away from the synthesis of other sesquiterpenes.

Key Enzyme: Humulene Synthase

Humulene synthases have been isolated and characterized from various plant species. For instance, the α-humulene synthase from Zingiber zerumbet has been cloned and functionally expressed in Escherichia coli.[1] The recombinant enzyme was found to produce α-humulene as the major product (approximately 95%) and β-caryophyllene as a minor byproduct (approximately 5%).[1]

The following diagram illustrates the initial step in the biosynthesis of humulene epoxides:

The Epoxidation of Humulene: The Role of Cytochrome P450 Monooxygenases

The subsequent conversion of α-humulene to its various epoxide forms is believed to be catalyzed by cytochrome P450 monooxygenases (CYPs) .[2][3] These heme-thiolate proteins are a vast and diverse family of enzymes known for their role in the functionalization of a wide array of secondary metabolites in plants, including terpenes.[3] CYPs typically catalyze hydroxylation and epoxidation reactions, introducing oxygen atoms into their substrates.

While a specific cytochrome P450 enzyme responsible for the direct epoxidation of humulene has not yet been definitively isolated and characterized from any plant species, strong evidence points towards the involvement of the CYP71 clan , particularly the CYP71D and CYP71A subfamilies , which are known to be involved in the oxidation of sesquiterpenes.[2][4]

The proposed epoxidation reaction can be depicted as follows:

Quantitative Data

Quantitative data on the biosynthesis of humulene and its epoxides is crucial for understanding the efficiency of the pathway and for metabolic engineering efforts. The following tables summarize available quantitative information.

Table 1: Kinetic Parameters of α-Humulene Synthase from Zingiber zerumbet

| Parameter | Value | Reference |

| KM (for FPP) | 0.8 ± 0.2 µM | [5] |

| kcat | 0.04 s-1 | [5] |

| Optimal pH | 7.0 | [5] |

| Optimal Temperature | 30 °C | [5] |

Table 2: Relative Abundance of Humulene and its Epoxides in Essential Oils

| Plant Species | Plant Part | α-Humulene (%) | Humulene Epoxide I (%) | Humulene Epoxide II (%) | Reference |

| Salvia officinalis | Leaves | 6.1 | Not Reported | 1.1 | [5][6] |

| Zingiber zerumbet var. darcyi | Rhizomes | 12.9 | Not Reported | 2.5 | [7][8] |

| Zingiber zerumbet | Rhizomes | 19.0 | 4.3 | Not Reported | [9] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of the humulene epoxide biosynthesis pathway.

Heterologous Expression and Purification of Humulene Synthase

This protocol describes the expression of a plant-derived humulene synthase in E. coli and its subsequent purification.

Workflow:

Methodology:

-

Gene Isolation and Vector Construction: Isolate the full-length cDNA of the putative humulene synthase from the plant of interest (e.g., S. officinalis or Z. zerumbet) using RT-PCR. Clone the coding sequence into a suitable bacterial expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His-tagged fusion protein.

-

Heterologous Expression in E. coli : Transform the expression vector into a suitable E. coli strain, such as BL21(DE3). Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue incubation at a lower temperature (e.g., 16-20°C) for 12-16 hours.

-

Protein Purification: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication or using a French press. Centrifuge the lysate to pellet cell debris. Purify the soluble His-tagged protein from the supernatant using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. Elute the protein with an imidazole (B134444) gradient.

-

Protein Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

In Vitro Enzyme Assay for Humulene Synthase

This assay is used to determine the activity and product profile of the purified humulene synthase.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing the purified humulene synthase, the substrate FPP (10-50 µM), and a suitable buffer (e.g., 50 mM HEPES, pH 7.0) containing MgCl2 (10 mM) and DTT (1 mM).

-

Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Product Extraction: Extract the volatile products from the reaction mixture using an organic solvent such as n-hexane or pentane.

-

GC-MS Analysis: Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the produced terpenes. Use authentic standards of α-humulene and other potential sesquiterpenes for comparison of retention times and mass spectra.

Identification and Functional Characterization of a Putative Humulene Epoxidase (Cytochrome P450)

As no specific humulene epoxidase has been characterized, this section outlines a logical workflow to identify and characterize such an enzyme.

Workflow:

Methodology:

-

Candidate Gene Identification: Perform transcriptome analysis (RNA-seq) on plant tissues known to produce humulene epoxides. Identify candidate cytochrome P450 genes, particularly from the CYP71 family, that are highly expressed in these tissues.

-

Heterologous Expression in Yeast: Clone the full-length cDNAs of the candidate P450s into a yeast expression vector (e.g., pPICZ A for Pichia pastoris). Transform the constructs into a suitable yeast strain.[10][11]

-

Microsome Preparation: Grow the transformed yeast cells and induce protein expression. Harvest the cells and prepare microsomal fractions, which contain the membrane-bound P450 enzymes.

-

In Vitro Reconstitution and Enzyme Assay: Reconstitute the enzymatic activity of the expressed P450 by providing its redox partner, NADPH-cytochrome P450 reductase (CPR), and the cofactor NADPH.[12][13] The reaction mixture should contain:

-

Microsomal fraction containing the candidate P450

-

Purified CPR (from the same plant or a model organism)

-

NADPH

-

α-Humulene (as substrate)

-

A suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

-

Product Analysis: After incubation, extract the products with an organic solvent and analyze them by GC-MS to detect the formation of humulene epoxides.[14][15]

-

Kinetic Analysis: Once an active enzyme is identified, perform kinetic studies by varying the substrate concentration to determine the KM and kcat values for humulene epoxidation.[16]

GC-MS Method for Separation and Quantification of Humulene and its Epoxides

A robust GC-MS method is essential for the analysis of the products of the biosynthetic pathway.

Methodology:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating sesquiterpenes and their epoxides.

-

Oven Temperature Program: An initial temperature of 60-80°C, held for 1-2 minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C, held for 5-10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Quantification: For quantitative analysis, use authentic standards of α-humulene and its epoxides to create calibration curves. An internal standard (e.g., n-alkane) can be used to improve accuracy and reproducibility. Selected Ion Monitoring (SIM) mode can be employed for enhanced sensitivity and selectivity.[17][18]

Conclusion and Future Perspectives

The biosynthesis of humulene from FPP via humulene synthase is a well-established pathway in several plant species. The subsequent epoxidation of humulene to form bioactive humulene epoxides is strongly implicated to be catalyzed by cytochrome P450 monooxygenases, likely belonging to the CYP71 clan. However, the specific P450 enzyme(s) responsible for this transformation remain to be definitively identified and characterized.

The experimental workflows outlined in this guide provide a clear roadmap for researchers to close this knowledge gap. The identification and functional characterization of a "humulene epoxidase" will be a significant advancement in the field of plant specialized metabolism. This discovery will not only deepen our fundamental understanding of terpene biosynthesis but also provide a valuable enzymatic tool for the biotechnological production of humulene epoxides for pharmaceutical and other applications. Future research should focus on implementing the proposed workflow in plants known to produce high levels of humulene epoxides, such as Salvia officinalis and Zingiber zerumbet. The successful characterization of this elusive enzyme will undoubtedly pave the way for exciting new developments in drug discovery and metabolic engineering.

References

- 1. This compound | C15H24O | CID 23274265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of terpene diversification across multiple sequenced plant genomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ptfarm.pl [ptfarm.pl]

- 6. GC-MS Chemical Profiling, Biological Investigation of Three Salvia Species Growing in Uzbekistan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemometric Analysis Evidencing the Variability in the Composition of Essential Oils in 10 Salvia Species from Different Taxonomic Sections or Phylogenetic Clades - PMC [pmc.ncbi.nlm.nih.gov]

- 9. banglajol.info [banglajol.info]

- 10. Assay and heterologous expression in Pichia pastoris of plant cell wall type-II membrane anchored glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. In vitro functional reconstitution of cofactor-dependent plant cytochrome P450 system on artificial liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hrcak.srce.hr [hrcak.srce.hr]

- 15. asianpubs.org [asianpubs.org]

- 16. Determination of Kinetic Parameters for Interfacial Enzymatic Reactions on Self-Assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Validated GC‐MS Method for Major Terpenes Quantification in Hydrodistilled Cannabis sativa Essential oil - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for Humulene epoxide II characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of humulene (B1216466) epoxide II, a sesquiterpenoid of significant interest in medicinal chemistry and fragrance science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for its synthesis and analysis.

Spectroscopic Data for Humulene Epoxide II

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The data presented herein has been compiled from various sources to provide a comprehensive analytical profile of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectroscopic Data

| Atom No. | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 1.87 | dd | 13.6, 9.0 |

| 1' | 1.77 | br dd | 13.7, 5.9 |

| 2 | 5.24 | d | 10.8 |

| 3 | 2.98 | d | 10.8 |

| 4 | 2.23 | m | |

| 4' | 2.08 | m | |

| 6 | 2.47 | dd | 12.5, 5.4 |

| 6' | 1.69 | dd | 12.5, 10.5 |

| 8 | 5.12 | ddd | 15.9, 10.1, 5.3 |

| 9 | 4.96 | d | 16.0 |

| 12 | 0.98 | s | |

| 13 | 1.01 | s | |

| 14 | 1.13 | br s | |

| 15 | 1.34 | br s |

Solvent: C₆D₆

¹³C NMR Spectroscopic Data

| Atom No. | δ (ppm) |

| 1 | 40.59 |

| 2 | 125.76 |

| 3 | 132.01 |

| 4 | 43.02 |

| 5 | 36.47 |

| 6 | 61.23 |

| 7 | 62.51 |

| 8 | 122.94 |

| 9 | 142.64 |

| 10 | 35.11 |

| 11 | 23.87 |

| 12 | 29.06 |

| 13 | 25.83 |

| 14 | 17.49 |

| 15 | 15.06 |

Solvent: C₆D₆ and CDCl₃. Note: Chemical shifts can vary slightly between different deuterated solvents.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000-3100 | Medium | =C-H stretch (alkene) |

| 2850-2960 | Strong | C-H stretch (alkane) |

| 1640-1680 | Medium | C=C stretch |

| 1200-1250 | Strong | C-O-C stretch (epoxide) |

| 840-890 | Medium | Epoxide ring vibration |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₅H₂₄O), the molecular weight is 220.35 g/mol .[1]

| m/z | Relative Intensity | Assignment |

| 220 | Moderate | [M]⁺ (Molecular Ion) |

| 205 | Moderate | [M - CH₃]⁺ |

| 109 | High | Base Peak |

| 96 | Moderate | |

| 67 | Moderate |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and spectroscopic analysis of this compound.

Synthesis of this compound

This compound is synthesized via the epoxidation of humulene using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

Humulene

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel (for column chromatography)

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve humulene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.1 eq) in dichloromethane.

-

Add the m-CPBA solution dropwise to the stirred humulene solution over 30 minutes.

-

Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

-

Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution (2x), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound is purified by flash column chromatography on silica gel.

Procedure:

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the top of the prepared column.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

-

Collect fractions and analyze them by TLC to identify those containing the pure this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound as a colorless oil.

Spectroscopic Analysis

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of pure this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) or deuterated benzene (B151609) (C₆D₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Parameters: For ¹H NMR, typical parameters include a spectral width of 12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral width of 220 ppm, 1024-2048 scans, and a relaxation delay of 2 seconds are common.

IR Spectroscopy:

-

Sample Preparation: Place a drop of the neat oil between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

-

Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Parameters: Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry:

-

Sample Preparation: Dilute a small amount of the sample in a suitable solvent like dichloromethane or methanol.

-

Instrumentation: Analyze the sample using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Parameters: Use a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). A typical temperature program would be: initial temperature of 50 °C, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

-

MS Parameters: Acquire mass spectra in the range of 40-400 m/z with an electron energy of 70 eV.

Visualizations

The following diagrams illustrate the key processes involved in the characterization of this compound.

References

Humulene Epoxide II: A Technical Guide to Its Discovery, Research, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Humulene (B1216466) epoxide II, a naturally occurring sesquiterpenoid epoxide derived from α-humulene, has garnered significant scientific interest due to its presence in various essential oils and its potential therapeutic properties. This technical guide provides an in-depth overview of the discovery and historical research of Humulene epoxide II, with a focus on its chemical synthesis, biological activities, and the experimental methodologies used for its investigation. Quantitative data are presented in structured tables for comparative analysis, and key experimental protocols are detailed to facilitate further research. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear understanding of the underlying mechanisms and processes.

Introduction

This compound, with the chemical formula C₁₅H₂₄O, is a bicyclic epoxide that was first identified as a natural product in the essential oil of hops (Humulus lupulus) and has since been found in various other plants, including Zingiber zerumbet (shampoo ginger). Its unique chemical structure and presence in plants with traditional medicinal uses have prompted investigations into its biological activities, which include anti-inflammatory, antioxidant, and cytotoxic effects. This guide aims to consolidate the existing knowledge on this compound to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Historical Research

The structural elucidation of humulene epoxides was a significant area of research in the mid-20th century. Key contributions to the understanding of this compound came from the work of N. P. Damodaran and Sukh Dev in 1968. They successfully isolated and characterized Humulene epoxide I and this compound from the essential oil of Zingiber zerumbet Smith. Their work established the chemical structures of these epoxides, paving the way for further investigation into their chemical and biological properties. Early research also focused on the synthesis of these compounds, with the epoxidation of α-humulene being a primary route.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification and characterization.

| Property | Value |

| Molecular Formula | C₁₅H₂₄O |

| Molecular Weight | 220.35 g/mol |

| CAS Number | 19888-34-7 |

| IUPAC Name | (1R,4R,8S,11S)-4,8,12,12-tetramethyl-5-oxatricyclo[9.1.0.0⁴,⁶]dodecane |

| Appearance | Colorless oil or crystalline solid |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Solubility | Soluble in organic solvents like ethanol, methanol, chloroform, acetone |

Table 1: Physicochemical Properties of this compound

| Spectroscopic Data | Key Chemical Shifts (ppm) or Peaks |

| ¹H NMR (CDCl₃) | Signals corresponding to methyl groups, methylene (B1212753) protons, and protons adjacent to the epoxide ring. |

| ¹³C NMR (CDCl₃) | Signals for epoxide carbons typically appear in the range of 58-64 ppm. Other signals correspond to the carbon skeleton of the humulene framework. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z 220, with a fragmentation pattern characteristic of the humulene epoxide structure. |

| Infrared (IR) | Characteristic absorption bands for C-O-C stretching of the epoxide ring (around 1250 cm⁻¹ and 850 cm⁻¹). |

Table 2: Spectroscopic Data for this compound

Synthesis of this compound

The primary method for the synthesis of this compound is the selective epoxidation of α-humulene.

General Experimental Protocol: Epoxidation of α-Humulene

This protocol describes a general method for the synthesis of this compound from α-humulene using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

-

α-Humulene

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (B109758) (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite (B76179) solution

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and ethyl acetate (B1210297) for elution

Procedure:

-

Dissolve α-humulene in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution. The molar ratio of α-humulene to m-CPBA should be optimized (typically around 1:1 to 1:1.2) to favor mono-epoxidation.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite to destroy excess peroxide.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove meta-chlorobenzoic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to isolate this compound.

Caption: Synthetic workflow for this compound.

Biological Activities and Experimental Protocols

This compound has been reported to exhibit a range of biological activities. The following sections detail these activities and provide general protocols for their assessment.

Anti-inflammatory Activity

This compound is believed to contribute to the anti-inflammatory properties of essential oils in which it is found. Its mechanism of action is thought to involve the inhibition of pro-inflammatory mediators.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Cytokine Inhibition)

-

Cell Culture: Culture a suitable cell line, such as RAW 264.7 macrophages or human peripheral blood mononuclear cells (PBMCs), in appropriate media.

-

Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (typically in the range of 1-100 µM) for 1 hour.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells.

-

Incubation: Incubate the plates for 24 hours.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of cytokine production compared to the LPS-stimulated control.

| Cytokine | Cell Line | This compound Conc. (µM) | % Inhibition (Hypothetical) |

| TNF-α | RAW 264.7 | 10 | 25% |

| 50 | 60% | ||

| IL-6 | PBMCs | 10 | 30% |

| 50 | 75% |

Table 3: Hypothetical Anti-inflammatory Activity Data for this compound

Antioxidant Activity

The antioxidant potential of this compound can be evaluated using various in vitro assays that measure its ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Reaction: In a 96-well plate, add the this compound solutions to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.

Experimental Protocol: ABTS Radical Scavenging Assay

-

Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

-

Sample Preparation: Prepare various concentrations of this compound.

-

Reaction: Add the this compound solutions to the ABTS•+ solution.

-

Incubation: Incubate at room temperature for a specified time.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of ABTS•+ scavenging activity and determine the IC₅₀ value.

| Assay | IC₅₀ (µg/mL) (Hypothetical) |

| DPPH | 150 |

| ABTS | 120 |

Table 4: Hypothetical Antioxidant Activity Data for this compound

Cytotoxic Activity

The potential of this compound to inhibit the growth of cancer cells is an area of active research.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm.

-

Calculation: Calculate the percentage of cell viability and determine the IC₅₀ value.

| Cell Line | Incubation Time (h) | IC₅₀ (µM) (Hypothetical) |

| HeLa | 48 | 80 |

| MCF-7 | 48 | 110 |

Table 5: Hypothetical Cytotoxic Activity Data for this compound

Signaling Pathways

The biological activities of this compound are mediated through its interaction with various cellular signaling pathways.

Anti-inflammatory Signaling Pathway

Based on studies of related sesquiterpenes like α-humulene, it is proposed that this compound may exert its anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

Caption: Proposed inhibition of the NF-κB pathway by this compound.

Anticancer Signaling Pathway

The cytotoxic effects of many natural products on cancer cells are often mediated through the induction of apoptosis (programmed cell death). While the specific pathways for this compound are still under investigation, a general proposed mechanism involves the modulation of pro- and anti-apoptotic proteins and the activation of caspases.

Caption: Proposed apoptotic pathway induced by this compound.

Conclusion and Future Directions

This compound is a fascinating natural product with a rich history of chemical investigation and promising biological activities. This guide has provided a comprehensive overview of its discovery, synthesis, and known therapeutic potentials, along with detailed experimental methodologies to aid future research. Further studies are warranted to fully elucidate its mechanisms of action, particularly in the context of specific signaling pathways. In vivo studies are also crucial to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound, which will be essential for its potential development as a therapeutic agent. The continued exploration of this and other humulene derivatives holds significant promise for the discovery of new drugs for the treatment of inflammatory diseases and cancer.

References

Humulene Epoxide II: A Comprehensive Technical Overview of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Humulene epoxide II, a sesquiterpenoid epoxide derived from the oxidation of α-humulene, is a naturally occurring compound found in the essential oils of various plants, including Humulus lupulus (hops), Zingiber officinale (ginger), and Cannabis sativa. This technical guide provides an in-depth overview of the current scientific understanding of the biological activities of this compound, with a focus on its potential therapeutic applications. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a valuable resource for researchers in the fields of pharmacology, natural product chemistry, and drug development.

Biological Activities of this compound

This compound has demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. While much of the research has been conducted on essential oils containing this compound, the following sections delineate the specific findings related to this compound where available.

Anti-inflammatory Activity

This compound is being investigated for its potential anti-inflammatory properties and its capacity to modulate immune responses.[1] Research suggests that like its precursor α-humulene, it may influence the production of cytokines, key signaling molecules in the inflammatory cascade.[1] The primary mechanism of anti-inflammatory action for many sesquiterpenoids involves the inhibition of pro-inflammatory mediators and modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.

Anticancer Activity

Emerging research has highlighted the potential of this compound in cancer research, with studies exploring its effects on tumor growth and metastasis.[1] The cytotoxic effects of essential oils containing this compound have been evaluated against various cancer cell lines. For instance, the essential oil of Tetraclinis articulata, containing this compound, displayed cytotoxic activity against human colorectal carcinoma (SW620) and mammary carcinoma (MDA-MB-231) cell lines.[]

Antimicrobial Activity

This compound is a component of several essential oils that exhibit antimicrobial properties. The essential oil of Mallotus repandus, which contains this compound, has shown a bactericidal effect against Gram-positive bacteria.[3] Furthermore, the presence of this compound in certain essential oils is believed to contribute to their antimicrobial efficacy.[1]

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities associated with this compound and essential oils containing it. It is important to note that data for the pure compound is limited, and many studies report on the activity of complex essential oil mixtures.

Table 1: Anticancer Activity (IC50 values)

| Cell Line | Compound/Essential Oil | IC50 (µg/mL) | Reference |

| Colorectal Carcinoma (SW620) | Tetraclinis articulata essential oil (containing 2.6–7.2% this compound) | 25.7 - 96.5 | [] |

| Mammary Carcinoma (MDA-MB-231) | Tetraclinis articulata essential oil (containing 2.6–7.2% this compound) | 83.0 | [] |

Table 2: Antimicrobial Activity (MIC values)

| Microorganism | Compound/Essential Oil | MIC (mg/mL) | Reference |

| Gram-positive bacteria | Mallotus repandus essential oil (containing 4.9% this compound) | 0.05-0.10 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for evaluating the biological activities of compounds like this compound.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or the test compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

Protocol:

-

Cell Seeding: Plate macrophage cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Griess Reaction: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the concentration of nitrite in the samples and calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Antimicrobial Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium.

Protocol:

-

Preparation of Antimicrobial Agent Dilutions: Prepare a series of two-fold dilutions of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microplate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Inoculation: Add the standardized inoculum to each well of the microplate containing the antimicrobial agent dilutions. Include a growth control (broth and inoculum without the agent) and a sterility control (broth only).

-

Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are still under investigation, the activities of its parent compound, α-humulene, and other related sesquiterpenoids provide valuable insights into its potential mechanisms of action.

Putative Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. It is plausible that this compound may interfere with the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

Potential Induction of Apoptosis

The anticancer activity of many natural compounds is mediated through the induction of apoptosis, or programmed cell death. Sesquiterpenoids have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This compound may trigger apoptosis by modulating the expression of key regulatory proteins such as those in the Bcl-2 family and activating caspases.

References

The Antimalarial Potential of Sesquiterpenoid Epoxides: A Technical Guide Focused on Humulene Epoxide II and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates the urgent discovery and development of novel antimalarial agents. Natural products, particularly sesquiterpenoids, have historically been a rich source of therapeutic leads. This technical guide delves into the antimalarial properties of sesquiterpenoid epoxides, with a primary focus on Humulene Epoxide II and its more extensively studied structural analog, caryophyllene (B1175711) oxide. While direct evidence for the antiplasmodial activity of this compound is limited, this document compiles the available data on related compounds, outlines detailed experimental protocols for in vitro evaluation, and explores the putative mechanisms of action against P. falciparum.

Introduction to Sesquiterpenoid Epoxides as Antimalarial Agents

Sesquiterpenoids are a class of C15 terpenoids derived from the biosynthesis of farnesyl pyrophosphate. They exhibit a vast structural diversity and a wide range of biological activities. The introduction of an epoxide functional group into the sesquiterpenoid scaffold can significantly modulate their bioactivity, often enhancing their potency against various pathogens. Several sesquiterpenoid epoxides have been identified as constituents of essential oils from plants traditionally used to treat fevers and infectious diseases. While research into the specific antimalarial properties of many of these compounds is still in its nascent stages, preliminary studies suggest their potential as a promising class of antiplasmodial agents.

This compound is a naturally occurring sesquiterpenoid found in the essential oils of various plants. Despite its presence in plants with traditional medicinal uses, direct quantitative data on its specific activity against Plasmodium falciparum is scarce in publicly available literature. However, the structurally related bicyclic sesquiterpenoid epoxide, caryophyllene oxide, has been more extensively studied and serves as a valuable proxy for understanding the potential of this chemical class.

Quantitative Data on the Antiplasmodial Activity of Sesquiterpenoid Epoxides

Due to the limited specific data for this compound, this section presents the available quantitative data for the closely related and more researched compound, caryophyllene oxide. This data provides a benchmark for the potential antiplasmodial potency of this class of molecules.

| Compound | Plasmodium falciparum Strain | Assay Type | IC50 (µg/mL) | IC50 (µM) | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |

| Caryophyllene Oxide | Pf3D7 (Chloroquine-sensitive) | Not Specified | 0.48 | ~2.18 | Not Reported | Not Reported | [1] |

| Caryophyllene Oxide | Not Specified | Not Specified | 17.67 | ~80.2 | Not Reported | Not Reported |

Note: The IC50 (50% inhibitory concentration) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The CC50 (50% cytotoxic concentration) is the concentration of a substance that kills 50% of viable cells. The Selectivity Index (SI = CC50/IC50) is a measure of the compound's specificity for the parasite over host cells. A higher SI value is desirable.

Proposed Mechanisms of Action

The precise molecular targets and signaling pathways of sesquiterpenoid epoxides in Plasmodium falciparum are not yet fully elucidated. However, based on studies of related compounds and other natural product antimalarials, two primary mechanisms are proposed: the induction of oxidative stress and the inhibition of protein synthesis.

Induction of Oxidative Stress

The intraerythrocytic stages of P. falciparum are particularly vulnerable to oxidative stress due to the high oxygen tension in red blood cells and the parasite's digestion of hemoglobin, which releases pro-oxidant heme.[2][3][4][5] It is hypothesized that sesquiterpenoid epoxides may disrupt the parasite's delicate redox balance by either generating reactive oxygen species (ROS) or inhibiting the parasite's antioxidant defense systems.[6] This leads to damage of vital macromolecules such as lipids, proteins, and nucleic acids, ultimately resulting in parasite death.

Inhibition of Protein Synthesis

Protein synthesis is an essential process for the rapid growth and replication of P. falciparum. Some natural products exert their antimalarial effect by targeting the parasite's protein translation machinery.[7][8][9] Sesquiterpenoid epoxides may interfere with this process at various stages, from the charging of tRNA with amino acids to the function of the ribosome.

Diagram of Proposed Mechanisms of Action

Caption: Proposed mechanisms of action of sesquiterpenoid epoxides against P. falciparum.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to evaluate the antimalarial activity and cytotoxicity of compounds like sesquiterpenoid epoxides.

In Vitro Antiplasmodial Activity: SYBR Green I-based Fluorescence Assay

This assay measures the proliferation of P. falciparum by quantifying the amount of parasitic DNA through the fluorescence of SYBR Green I dye.

Materials:

-

P. falciparum culture (e.g., 3D7 or K1 strains)

-

Human erythrocytes (O+)

-

Complete RPMI 1640 medium (cRPMI)

-

96-well microtiter plates

-

Test compound (e.g., this compound) and control drugs (e.g., Chloroquine, Artemisinin)

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 1X SYBR Green I)

-

Fluorescence microplate reader (Excitation: ~485 nm, Emission: ~530 nm)

-

Incubator with a gas mixture of 5% CO2, 5% O2, and 90% N2

Procedure:

-

Parasite Synchronization: Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment to ensure a homogenous starting population.

-

Preparation of Drug Plates:

-

Dispense 100 µL of cRPMI into all wells of a 96-well plate.

-

Add the test compound to the first well of a row and perform serial dilutions across the plate.

-

Prepare separate rows for positive controls (e.g., Chloroquine) and a negative control (solvent vehicle, typically DMSO at a final concentration of <0.5%).

-

Include wells with uninfected red blood cells as a background control.

-

-

Parasite Seeding:

-

Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in cRPMI.

-

Add 100 µL of this parasite suspension to each well of the drug plate, resulting in a final volume of 200 µL, 0.5% parasitemia, and 1% hematocrit.

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a modular incubation chamber with the specified gas mixture.

-

Lysis and Staining:

-

After incubation, carefully remove 100 µL of the supernatant from each well.

-

Add 100 µL of the SYBR Green I lysis buffer to each well.

-

Mix gently and incubate the plates in the dark at room temperature for 1-2 hours.

-

-

Fluorescence Reading: Measure the fluorescence intensity of each well using a microplate reader at the specified wavelengths.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow for In Vitro Antiplasmodial Assay

Caption: A generalized workflow for the SYBR Green I-based in vitro antiplasmodial assay.

In Vitro Antiplasmodial Activity: Parasite Lactate (B86563) Dehydrogenase (pLDH) Assay

This colorimetric assay measures the activity of the parasite-specific lactate dehydrogenase enzyme, which serves as a biomarker for viable parasites.

Materials:

-

P. falciparum culture

-

Human erythrocytes

-

cRPMI medium

-

96-well microtiter plates

-

Test and control compounds

-

Lysis buffer

-

Malstat reagent and NBT/PES solution

-

Spectrophotometer (microplate reader)

Procedure:

-

Drug Plate Preparation and Parasite Seeding: Follow steps 1-4 as described for the SYBR Green I assay.

-

Incubation: Incubate the plates for 48-72 hours.

-

Lysis: After incubation, freeze the plates at -20°C to lyse the red blood cells.

-

Enzyme Reaction:

-

Thaw the plates and add Malstat reagent and NBT/PES solution to each well.

-

Incubate in the dark at room temperature for 30-60 minutes.

-

-

Absorbance Reading: Measure the optical density at ~650 nm.

-

Data Analysis: Calculate IC50 values as described for the SYBR Green I assay.

In Vitro Cytotoxicity: MTT Assay